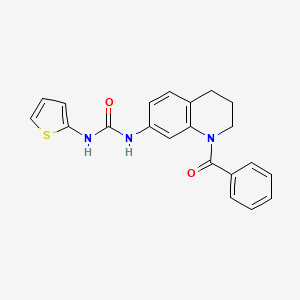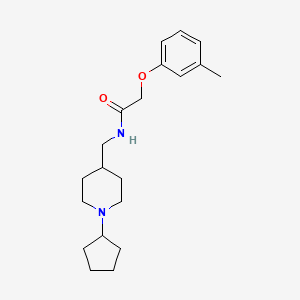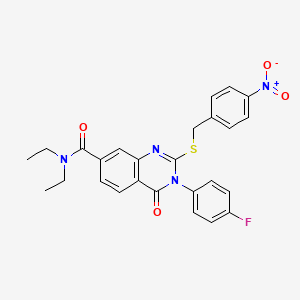![molecular formula C20H32N4OS B2453953 N-[(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476438-59-2](/img/structure/B2453953.png)
N-[(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
1,2,4-Triazole-3-carboxamides, which are related to your compound, have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized .Molecular Structure Analysis
The triazole nucleus is present as a central structural component in a number of drug classes . The molecular formula of a basic triazole is C2H3N3 .Chemical Reactions Analysis
The synthesis of 1,2,4-triazole-3-carboxamides from esters and amines proceeds in toluene under microwave conditions . The reaction rate was accelerated by about 50 times under isothermal microwave condition compared with conventional isothermal condition .Aplicaciones Científicas De Investigación
Organic Synthesis and Ligand Design
N-[(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide and related adamantane derivatives are key subjects in the synthesis of complex molecules. The adamantane structure is known for its high thermal stability and unique chemical properties, which are exploited in synthesizing ligands for coordination polymers. For instance, the synthesis of orthogonally substituted azole-carboxylate adamantane ligands has been a stepping stone in preparing coordination polymers with various metal ions, demonstrating the flexibility and utility of these structures in constructing novel materials with potential applications in catalysis and materials science (Pavlov et al., 2019).
Medicinal Chemistry and Antimicrobial Activity
Adamantane derivatives exhibit significant potential in medicinal chemistry, particularly in the development of antimicrobial and anti-inflammatory agents. The synthesis and evaluation of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have shown potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. These compounds' structures enable the exploration of new therapeutic agents with improved efficacy and selectivity (Al-Abdullah et al., 2014).
Materials Science and Polymer Research
The integration of adamantane derivatives into polymeric materials has been explored to enhance polymers' thermal stability and mechanical properties. Synthesis of new polyamides containing adamantyl and diamantyl moieties in the main chain has been reported, highlighting the improvement in thermal properties and mechanical strength of these polymers. Such modifications are crucial for developing advanced materials for high-performance applications in various industries, including aerospace, automotive, and electronics (Chern et al., 1998).
Mecanismo De Acción
Direcciones Futuras
The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is a current focus in medicinal chemistry . Triazoles, due to their wide range of biological activities, are commonly used in medicinal chemistry and are included in the class of antimicrobials . Therefore, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues is a promising future direction .
Propiedades
IUPAC Name |
N-[(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4OS/c1-3-5-6-26-19-23-22-17(24(19)4-2)13-21-18(25)20-10-14-7-15(11-20)9-16(8-14)12-20/h14-16H,3-13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVRPUJJPLEHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1CC)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea](/img/structure/B2453871.png)
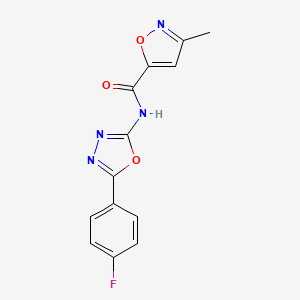
![2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester](/img/structure/B2453873.png)
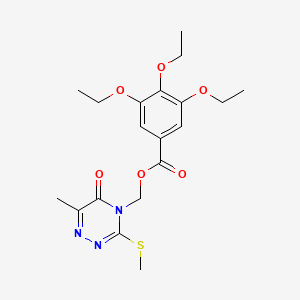
![2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2453875.png)
![2-(3,5-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2453877.png)
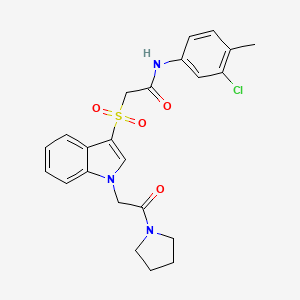

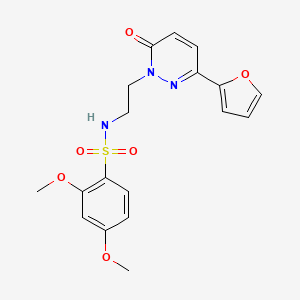
![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453883.png)
